9(10H)-Acridinone, 10-(3-methyl-2-butenyl)-

Description

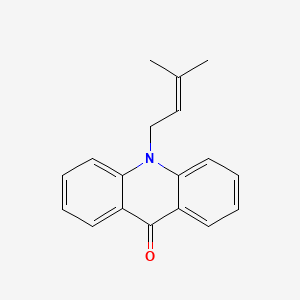

9(10H)-Acridinone is a heterocyclic aromatic compound with a planar tricyclic structure, comprising two benzene rings fused to a central pyridone ring. The compound “9(10H)-Acridinone, 10-(3-methyl-2-butenyl)-” features a 3-methyl-2-butenyl (prenyl) substituent at the N10 position. This lipophilic substituent may enhance membrane permeability and influence interactions with biological targets, such as DNA or enzymes like topoisomerases .

Structure

3D Structure

Properties

CAS No. |

102939-98-0 |

|---|---|

Molecular Formula |

C18H17NO |

Molecular Weight |

263.3 g/mol |

IUPAC Name |

10-(3-methylbut-2-enyl)acridin-9-one |

InChI |

InChI=1S/C18H17NO/c1-13(2)11-12-19-16-9-5-3-7-14(16)18(20)15-8-4-6-10-17(15)19/h3-11H,12H2,1-2H3 |

InChI Key |

GQVPCRCVTBFZMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31)C |

Origin of Product |

United States |

Preparation Methods

Ullmann Reaction and Cyclization

- The acridinone core is often synthesized via an Ullmann-type coupling reaction between an aniline derivative and a halogenated benzoic acid derivative.

- For example, 2,4-dichloro-5-nitrobenzoic acid can be reacted with substituted anilines under copper catalysis in solvents like dimethylformamide (DMF) or amyl alcohol at elevated temperatures (≥100°C).

- The resulting carboxydiphenylamine intermediate undergoes cyclization in polyphosphoric acid or sulfuric acid at temperatures ranging from room temperature to 80°C to form the acridinone ring system.

Alternative Condensation Methods

- Another approach involves condensation of anthranilic acid derivatives with phenol derivatives under acidic conditions (e.g., p-toluenesulfonic acid in 1-hexanol at reflux) to form hydroxyacridone intermediates, which can be further transformed into the acridinone core.

N-Alkylation to Introduce the 3-Methyl-2-Butenyl Group

Alkylation Procedure

- The key step to obtain 9(10H)-Acridinone, 10-(3-methyl-2-butenyl)- is the N-alkylation of the acridinone nitrogen.

- This is typically performed by treating the acridinone with a base such as sodium hydride (NaH) in a polar aprotic solvent like DMF at low temperature (0°C), followed by the addition of the alkyl halide (3-methyl-2-butenyl bromide or chloride).

- The reaction mixture is stirred at room temperature for several hours (e.g., 8 hours) to ensure complete alkylation.

- After completion, the reaction is quenched with aqueous ammonium chloride, and the product is extracted and purified by column chromatography.

Phase Transfer Catalysis

- In some protocols, phase transfer catalysts such as tetrabutylammonium iodide are used to facilitate the alkylation in biphasic systems with aqueous base (e.g., 50% KOH) and organic solvents like butanone, improving yields and reaction rates.

Representative Reaction Conditions and Yields

Additional Notes on Functional Group Transformations

- Reduction of nitro groups to amines (if present in intermediates) is typically done using tin chloride under acidic conditions.

- Protection and deprotection strategies for hydroxyl groups may be employed depending on the substitution pattern of the acridinone derivatives.

- The synthetic route is modular and flexible, allowing for the preparation of various N-substituted acridones including the 10-(3-methyl-2-butenyl) derivative.

Summary of Key Research Findings

- The N-alkylation of 9(10H)-acridinone with 3-methyl-2-butenyl halides is a well-established method to obtain the target compound with good yields and purity.

- Ullmann coupling followed by acid-mediated cyclization remains a reliable route to the acridinone core.

- Phase transfer catalysis and the use of strong bases like sodium hydride in polar aprotic solvents are effective for the N-alkylation step.

- The synthetic methods have been applied successfully in the preparation of biologically active acridone derivatives, including antiviral and antimalarial agents.

Chemical Reactions Analysis

Types of Reactions

10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its reduced forms using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-en-1-yl group can be replaced with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Acridine N-oxides.

Reduction: Reduced acridine derivatives.

Substitution: Substituted acridine derivatives with various functional groups.

Scientific Research Applications

Antimalarial Activity

Recent studies have demonstrated that derivatives of 9(10H)-acridinone, including 10-(3-methyl-2-butenyl)-, exhibit significant antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In vitro assessments revealed that certain derivatives showed submicromolar efficacy with IC50 values lower than 0.2 mg/mL and high selectivity indices (SI) greater than 100, indicating low cytotoxicity to human cells while effectively inhibiting the malaria parasite .

Key Findings:

- Compound IIa (1-fluoro-10-(3-methyl-2-butenyl)-9(10H)-acridinone) was identified as a promising candidate for further development due to its potent activity and safety profile .

- The mechanism of action appears to involve inhibition of heme polymerization and mitochondrial bc1 complex activity .

Antiviral Properties

The antiviral potential of acridinone derivatives has also been explored. For instance, 10-(3-methyl-2-butenyl)-9(10H)-acridinone derivatives have been synthesized and tested for their ability to inhibit viral replication. A notable study highlighted the effectiveness of a related compound, 10-allyl-7-chloro-9(10H)-acridone, which showed significant inhibition of viral RNA synthesis in Vero cells with effective concentration values ranging from 12.5 to 27.1 μM .

Mechanism:

The antiviral action is primarily through the inhibition of virus entry into host cells and interference with viral RNA synthesis . This suggests that modifications at the N-10 position can enhance antiviral efficacy.

Anticancer Research

Acridinones have also been investigated for their anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects on various cancer cell lines. The structure-activity relationship studies suggest that modifications at specific positions on the acridinone scaffold can lead to enhanced anticancer activity .

Notable Studies:

- Derivatives have shown promise against several types of cancer cells, including cervical carcinoma and others, indicating a broad spectrum of potential therapeutic applications .

- The synthesis and testing of these compounds often involve evaluating their cytotoxicity alongside their anticancer efficacy to identify lead candidates for further development.

Summary Table of Applications

| Application | Compound | Activity | IC50/Effective Concentration |

|---|---|---|---|

| Antimalarial | Compound IIa (1-fluoro-10-(3-methyl-2-butenyl)-9(10H)-acridinone) | Inhibits P. falciparum | < 0.2 mg/mL |

| Antiviral | 10-allyl-7-chloro-9(10H)-acridone | Inhibits viral RNA synthesis | 12.5 - 27.1 μM |

| Anticancer | Various acridinone derivatives | Cytotoxic effects on cancer cell lines | Varies by compound |

Mechanism of Action

The mechanism of action of 10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one involves:

DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes.

Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are essential for DNA unwinding and replication, leading to cell cycle arrest and apoptosis in cancer cells.

Molecular Targets: The primary molecular targets include DNA and topoisomerase enzymes, but it may also interact with other cellular proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

10-Benzyl Derivatives with Methoxy Substituents

- 10-(3,5-Dimethoxybenzyl)-9(10H)-acridinone: Exhibits potent antileukemic activity against CCRF-CEM cells (IC₅₀ = 0.7 µM). The 3,5-dimethoxy groups enhance DNA binding via intercalation, correlating with cytotoxicity .

- 10-(3,4,5-Trimethoxybenzyl)-9(10H)-acridinone: Shows high antitumor activity, attributed to the trimethoxy motif’s role in microtubule disruption, similar to combretastatin A-4 . SAR studies suggest methoxy groups improve lipophilicity and target affinity .

10-Allyl/Propargyl Derivatives

- 10-(3-Phenyl-1-propynyl)-9(10H)-acridinone: Synthesized via phase-transfer catalysis, this derivative forms cycloadducts with unique photophysical properties.

Aminoalkyl and Maleate Derivatives

- ER Maleate [10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate]: A cytotoxic agent targeting oral squamous cell carcinoma (OSCC) via Polo-like kinase 1 (PLK1) and Spleen tyrosine kinase (Syk) inhibition. Its aminopropyl chain facilitates cellular uptake and kinase binding .

- 10-[3-(Dimethylamino)propyl]-9(10H)-acridinone: Fluorescent properties and moderate logP (2.208) suggest utility in bioimaging or as a theranostic agent .

Triazole and Thiazole Derivatives

- 9(10H)-Acridinone-1,2,3-triazole derivatives: Exhibit IC₅₀ values of 11.0 µM against MCF7 breast cancer cells, outperforming etoposide (12.4 µM). The triazole moiety enhances solubility and hydrogen bonding .

- (1,3-Benzothiazol-2-yl)amino-9(10H)-acridinone: Demonstrates antileishmanial activity, likely through DNA interaction or enzyme inhibition .

Epoxy-Containing Analogs

- MHY440 [1-Hydroxy-3-(oxiran-2-ylmethoxy)-10-(oxiran-2-ylmethyl)-9(10H)-acridinone]: A topoisomerase I inhibitor with a flat acridinone core and epoxy groups. The epoxy functionality enables DNA alkylation, similar to psorospermin .

Structure-Activity Relationship (SAR) Insights

- Lipophilicity and DNA Binding : Methoxy and prenyl groups enhance lipophilicity, improving membrane penetration and DNA intercalation .

- Electron-Donating Groups: Methoxy substituents increase electron density on the acridinone core, strengthening π-π stacking with DNA .

- Bulkier Substituents : Prenyl and propargyl groups may sterically hinder topoisomerase binding but could favor alkylation or covalent interactions .

- Functional Handles: Aminoalkyl and triazole moieties enable derivatization for targeted drug delivery or combinatorial chemistry .

Biological Activity

9(10H)-Acridinone, particularly the derivative 10-(3-methyl-2-butenyl)-, has garnered attention for its diverse biological activities. This compound belongs to a class of acridinones, which have been extensively studied for their potential therapeutic applications, including antimalarial and anticancer properties. This article reviews the biological activity of this specific acridinone derivative, summarizing key research findings and case studies.

Chemical Structure and Properties

The chemical structure of 9(10H)-acridinone is characterized by a fused ring system that contributes to its biological activity. The presence of the 3-methyl-2-butenyl substituent at the 10-position enhances its pharmacological properties.

Antimalarial Activity

Recent studies have focused on the antimalarial potential of acridinone derivatives. In vitro evaluations showed that several derivatives, including 10-(3-methyl-2-butenyl)-9(10H)-acridinone, exhibited significant activity against Plasmodium falciparum, the causative agent of malaria.

Key Findings:

- Efficacy : The compound demonstrated submicromolar efficacy with an IC50 value less than 0.2 mg/mL and a selectivity index (SI) greater than 100, indicating low cytotoxicity against human cells (MRC-5 fibroblasts) .

- Mechanism : The proposed mechanism of action includes inhibition of heme polymerization and mitochondrial bc1 complex activity, although the precise pathways remain to be fully elucidated .

Anticancer Activity

The anticancer properties of acridinones have also been investigated. Studies indicate that derivatives like 10-(3-methyl-2-butenyl)-9(10H)-acridinone can inhibit cancer cell proliferation through various mechanisms.

Case Studies:

- Breast Cancer : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain acridinone derivatives effectively inhibited AKT kinase activity, a critical pathway in cancer cell survival .

Summary of Biological Activities

The following table summarizes the biological activities reported for 9(10H)-acridinone derivatives:

| Activity Type | Compound | IC50 Value | Selectivity Index | Mechanism of Action |

|---|---|---|---|---|

| Antimalarial | 10-(3-methyl-2-butenyl)-9(10H) | <0.2 mg/mL | >100 | Inhibition of heme polymerization |

| Anticancer | Various derivatives | 4.72 - 6.90 μM | Not specified | Inhibition of AKT kinase activity |

Q & A

Q. What in vivo models are suitable for evaluating the therapeutic potential of 9(10H)-acridinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.